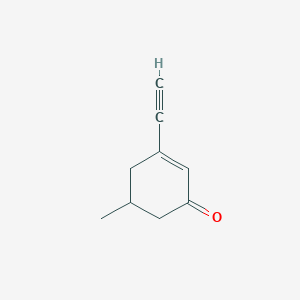

3-Ethynyl-5-methylcyclohex-2-en-1-one

描述

属性

CAS 编号 |

113457-99-1 |

|---|---|

分子式 |

C9H10O |

分子量 |

134.17 g/mol |

IUPAC 名称 |

3-ethynyl-5-methylcyclohex-2-en-1-one |

InChI |

InChI=1S/C9H10O/c1-3-8-4-7(2)5-9(10)6-8/h1,6-7H,4-5H2,2H3 |

InChI 键 |

IMNOWFYEGNCALV-UHFFFAOYSA-N |

SMILES |

CC1CC(=CC(=O)C1)C#C |

规范 SMILES |

CC1CC(=CC(=O)C1)C#C |

同义词 |

2-Cyclohexen-1-one, 3-ethynyl-5-methyl- (9CI) |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Analysis

The table below highlights key structural differences between 3-Ethynyl-5-methylcyclohex-2-en-1-one and two analogs from the evidence:

Key Observations :

- Electronic Effects : The ethynyl group in the target compound is strongly electron-withdrawing, increasing the electrophilicity of the α,β-unsaturated system. In contrast, the aryl substituents in introduce electron-donating effects (e.g., methoxy and hydroxy groups), which may stabilize the conjugated system via resonance.

- The ethynyl group in the target compound is linear, minimizing steric hindrance.

- Reactivity : The ethynyl group may participate in click chemistry (e.g., Huisgen cycloaddition), a feature absent in the alkyl- or aryl-substituted analogs .

Physicochemical Properties

Research Findings :

- Aryl-Substituted Analog () : The presence of methylenedioxy and methoxy groups in enhances UV absorption, making it useful in photochemical studies. Its aromatic substituents also improve thermal stability compared to aliphatic analogs .

- Alkyl-Substituted Analog () : The hexyl chain in increases lipophilicity, as evidenced by its predicted solubility in organic solvents like hexane or chloroform. This property is critical for applications in hydrophobic matrices or lipid-based drug delivery .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Ethynyl-5-methylcyclohex-2-en-1-one with high purity?

- Methodological Answer :

- Step 1 : Begin with a Claisen-Schmidt condensation or aldol reaction to form the cyclohexenone core, as these methods are effective for α,β-unsaturated ketones .

- Step 2 : Introduce the ethynyl group via Sonogashira coupling, using a palladium catalyst and trimethylsilylacetylene (TMSA) as a precursor .

- Step 3 : Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted intermediates. Validate purity via HPLC or GC-MS .

Q. Which spectroscopic techniques are optimal for structural characterization of 3-Ethynyl-5-methylcyclohex-2-en-1-one?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the cyclohexenone backbone and substituent positions. Ethynyl protons appear as sharp singlets (~2.5 ppm) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1680 cm) and ethynyl (C≡C, ~2100 cm) stretching frequencies .

- X-ray Crystallography : Resolve stereochemical ambiguities and confirm the planar geometry of the α,β-unsaturated ketone system .

Q. How does the ethynyl substituent influence the electronic properties of the cyclohexenone core?

- Methodological Answer :

- Computational Analysis : Perform density functional theory (DFT) calculations to map electron density distributions. The ethynyl group’s electron-withdrawing nature reduces electron density at the α-carbon, enhancing electrophilicity .

- Experimental Validation : Compare reactivity with analogs (e.g., methyl- or chloro-substituted cyclohexenones) in nucleophilic addition reactions to quantify electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3-Ethynyl-5-methylcyclohex-2-en-1-one analogs?

- Methodological Answer :

- Orthogonal Assays : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-validate binding affinities for biological targets (e.g., kinases) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethynyl with methyl or trifluoromethyl) to isolate contributions to activity .

- In Vivo Validation : Test top candidates in disease models (e.g., cancer xenografts) to confirm in vitro findings .

Q. What experimental designs are optimal for evaluating 3-Ethynyl-5-methylcyclohex-2-en-1-one as a kinase inhibitor?

- Methodological Answer :

- Molecular Docking : Screen against kinase ATP-binding pockets using AutoDock Vina to prioritize targets (e.g., EGFR, BRAF) .

- In Vitro Kinase Assays : Use fluorescence polarization (FP) or ADP-Glo™ assays to measure IC values .

- Selectivity Profiling : Test against a panel of 50+ kinases to identify off-target effects .

Q. How can computational tools predict the metabolic stability of 3-Ethynyl-5-methylcyclohex-2-en-1-one?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate cytochrome P450 metabolism and clearance rates .

- Molecular Dynamics (MD) Simulations : Model interactions with CYP3A4 to identify potential metabolic hotspots (e.g., ethynyl oxidation) .

- In Vitro Validation : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。